molecular formula C20H24N2O2S B2978578 1-Benzhydryl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea CAS No. 1448047-97-9

1-Benzhydryl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea

Cat. No. B2978578
CAS RN: 1448047-97-9
M. Wt: 356.48
InChI Key: WXPJVCDYBKGQPS-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea, also known as BMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMTU is a urea derivative and is synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclic Dipeptidyl Ureas : Research demonstrated the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas. This synthesis involves Ugi reactions and provides a framework for designing pseudopeptidic triazines with potential biological activity (Sañudo et al., 2006).

  • Nucleophilic Reactivities of Indoles : A study on the nucleophilic reactivities of indoles with benzhydryl cations explores the kinetic aspects of coupling reactions, which could be relevant for the design of new urea derivatives with specific reactivities (Lakhdar et al., 2006).

Biological Activity and Interactions

  • Urea Derivatives as Enzyme Inhibitors : Novel urea and bis-urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the potential of urea-based compounds in the development of anticancer drugs. These compounds exhibited selective activity, highlighting the importance of structural modifications for biological specificity (Perković et al., 2016).

  • Interaction with DNA : The interaction of new tetradentate Schiff bases containing urea with calf thymus DNA was studied, indicating that such compounds can bind to DNA in an intercalative mode. This interaction is crucial for understanding the potential therapeutic applications of urea derivatives in targeting genetic material (Ajloo et al., 2015).

Material and Chemical Applications

  • Novel Synthesis Approaches : The synthesis of benzhydryl-phenylureas through an unexpected rearrangement under microwave irradiation opens new avenues for accessing urea derivatives, showcasing the importance of innovative synthesis methods in creating compounds with potential applications in materials science or as chemical intermediates (Muccioli et al., 2003).

properties

IUPAC Name

1-benzhydryl-3-[(3-methoxythiolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-24-20(12-13-25-15-20)14-21-19(23)22-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPJVCDYBKGQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea

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